
2-(3,5-Difluoropyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluoropyridin-2-yl)ethanamine is a chemical compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with two fluorine atoms at the 3 and 5 positions and an ethanamine group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluoropyridin-2-yl)ethanamine typically involves the fluorination of pyridine derivatives. One common method includes the use of 2-aminopyridine as a starting material, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a Sandmeyer reaction to introduce fluorine atoms, resulting in 2,3,5-trifluoropyridine. Finally, the ethanamine group is introduced through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-Difluoropyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
2-(3,5-Difluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-(3,5-Dichloropyridin-2-yl)ethanamine
- 2-(3,5-Dibromopyridin-2-yl)ethanamine
- 2-(3,5-Difluoropyridin-4-yl)ethanamine
Comparison: Compared to its chlorinated and brominated analogs, 2-(3,5-Difluoropyridin-2-yl)ethanamine exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity. This makes it particularly valuable in applications requiring strong and selective interactions .
Propriétés
Formule moléculaire |
C7H8F2N2 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-(3,5-difluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2 |
Clé InChI |
YFXXFKYNDIMZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)

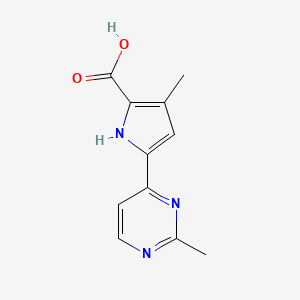
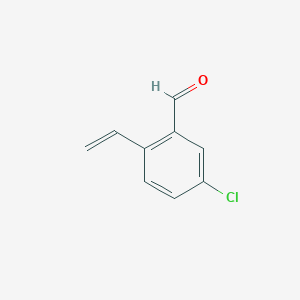
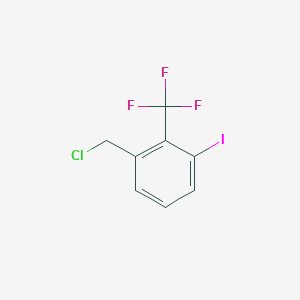
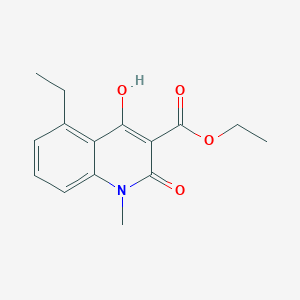
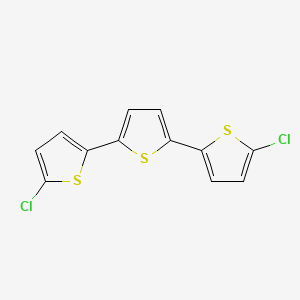



![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)

